2-(5,6-Dichloro-1H-indol-3-yl)ethanamine

Description

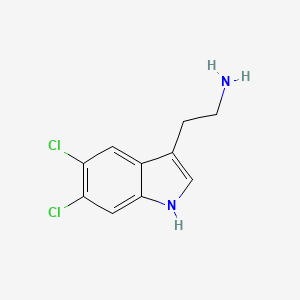

2-(4,6-Dichloro-1H-indol-3-yl)ethanamine is a substituted tryptamine derivative featuring a dichloro substitution at positions 4 and 6 of the indole ring. Its molecular formula is C₁₀H₁₀Cl₂N₂, with an average mass of 229.104 g/mol and a monoisotopic mass of 228.022104 g/mol . The compound’s structure includes a primary ethylamine side chain at position 3 of the indole core. While the provided evidence primarily references 4,6-dichloro substitution, the original query specifies 5,6-dichloro; this discrepancy suggests either a nomenclature error or a focus on positional isomers.

Properties

Molecular Formula |

C10H10Cl2N2 |

|---|---|

Molecular Weight |

229.10 g/mol |

IUPAC Name |

2-(5,6-dichloro-1H-indol-3-yl)ethanamine |

InChI |

InChI=1S/C10H10Cl2N2/c11-8-3-7-6(1-2-13)5-14-10(7)4-9(8)12/h3-5,14H,1-2,13H2 |

InChI Key |

DQVUNGNCQVDVHD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)NC=C2CCN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted tryptamines exhibit diverse pharmacological and physicochemical properties depending on substituent type, position, and electronic effects. Below is a detailed comparison of 2-(4,6-Dichloro-1H-indol-3-yl)ethanamine with related indole derivatives:

Substituent Position and Electronic Effects

- Unsubstituted Tryptamine (2-(1H-Indol-3-yl)ethanamine): Lacks halogen or alkyl substituents. However, it exhibits weaker binding to HSP90 compared to halogenated analogs .

- 2-(5-Ethyl-1H-indol-3-yl)ethanamine (Compound 2 in ) :

An ethyl group at position 5 increases steric bulk and lipophilicity. This compound interacts with HSP90 via hydrogen bonds to GLU527 and TYR604, similar to unsubstituted tryptamine, but with slightly altered binding affinity due to hydrophobic interactions . - The electron-withdrawing effect may favor interactions with targets requiring polarized aromatic systems, such as HSP90 or monoamine transporters .

Halogenated Derivatives

- 2-(5-Chloro-2-methyl-1H-indol-3-yl)ethanamine () :

A single chlorine at position 5 and a methyl group at position 2 increase lipophilicity (logP ~2.5) compared to the dichloro analog. The methyl group may sterically hinder interactions with flat binding pockets . - 2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine Hydrochloride () :

Dichloro substitution at positions 5 and 7, combined with a 2-methyl group, results in a molecular weight of 279.59 g/mol (hydrochloride salt). The altered substitution pattern may reduce steric clashes in protein binding sites compared to 4,6-dichloro substitution .

Alkyl-Substituted Derivatives

- 2-(2,5-Dimethyl-1H-indol-3-yl)ethanamine () :

Methyl groups at positions 2 and 5 enhance lipophilicity and metabolic stability but reduce hydrogen-bonding capacity. This compound is less polar (clogP ~2.1) than the dichloro derivative, affecting blood-brain barrier permeability . - 2-(4,6-Dichloro-2-methyl-1H-indol-3-yl)ethanamine (): The addition of a 2-methyl group to the dichloro scaffold increases molecular weight to 243.137 g/mol. This modification improves crystallinity (noted in synthesis reports) but may introduce steric hindrance in receptor binding .

Table 1: Comparative Properties of Selected Indole Ethanamine Derivatives

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Interactions/Properties |

|---|---|---|---|

| 2-(1H-Indol-3-yl)ethanamine | None | 160.20 | Binds HSP90 via GLU527; low lipophilicity |

| 2-(5-Ethyl-1H-indol-3-yl)ethanamine | 5-Ethyl | 202.29 | Enhanced HSP90 binding; hydrophobic interactions |

| 2-(4,6-Dichloro-1H-indol-3-yl)ethanamine | 4,6-Dichloro | 229.10 | Polarized indole ring; potential HSP90 affinity |

| 2-(5-Chloro-2-methyl-1H-indol-3-yl)ethanamine | 5-Cl, 2-Me | 210.69 | Moderate lipophilicity; steric hindrance |

| 2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine | 5,7-Cl, 2-Me | 279.59 (HCl salt) | High molecular weight; altered binding kinetics |

Pharmacological and Toxicological Profiles

- NBOMe Series () :

While structurally distinct (e.g., 25I-NBOMe includes a methoxyphenylbenzyl group), these derivatives highlight the importance of the ethylamine side chain in receptor binding. NBOMes exhibit potent psychedelic effects via 5-HT₂A agonism, whereas dichloro-tryptamines may lack this activity due to differing substitution patterns . - In contrast, unsubstituted tryptamine derivatives like 6-methoxytryptamine () show lower acute toxicity but reduced metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.